

Evobrutinib mass balance and excretion profile

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Compound Focus: Evobrutinib

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Evobrutinib Excretion and Metabolite Profile

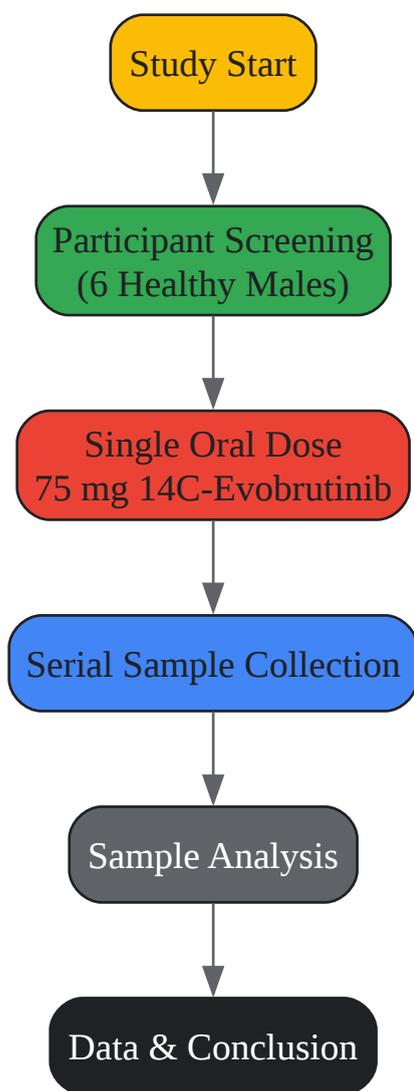
| Parameter | Result |
|---------------------------------|--|
| Total Recovery of Radioactivity | 91.6% of the administered dose [1] |
| Fecal Excretion (mean ± SD) | 71.0% ± 2.1 [1] |
| Urinary Excretion (mean ± SD) | 20.6% ± 2.0 [1] |
| Excretion within first 72 hours | 85.3% of total radioactivity [1] |
| Unchanged drug in excreta | Not detected [1] |
| Major Circulating Metabolite | M463-2 (MSC2430422), a dihydro-diol metabolite [1] |
| Key Metabolizing Enzymes | CYP enzymes (oxidation) and Soluble/Mitochondrial Epoxide Hydrolase (hydrolysis) [2] |

Experimental Protocol for Mass Balance Study

The quantitative data above was generated from a Phase I, open-label, single-dose study (NCT03725072) designed to determine the absorption, metabolism, and excretion routes of **evobrutinib** [1].

- **Participants:** Six healthy male participants aged 18-55 years [1].
- **Dose:** A single oral 75 mg dose of **evobrutinib** containing approximately 3.6 MBq (100 μ Ci) of carbon-14 (14 C) radiolabeled **evobrutinib**, administered as an oral solution under fasting conditions [1].
- **Data Collection:** Participants were confined to the clinic until at least 90% of the radioactivity was recovered or for up to 14 days. Serial blood, plasma, urine, and feces samples were collected over this period for pharmacokinetic and radioactivity analysis [1].
- **Analytical Methods:** Total radioactivity was measured in blood, plasma, and excreta. **Evobrutinib** and its metabolites were identified and quantified using methods like liquid chromatography with radiodetection and tandem mass spectrometry (LC-RAD/MS/MS) [1].

This experimental workflow can be visualized as follows:



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Flowchart of the mass balance study design.

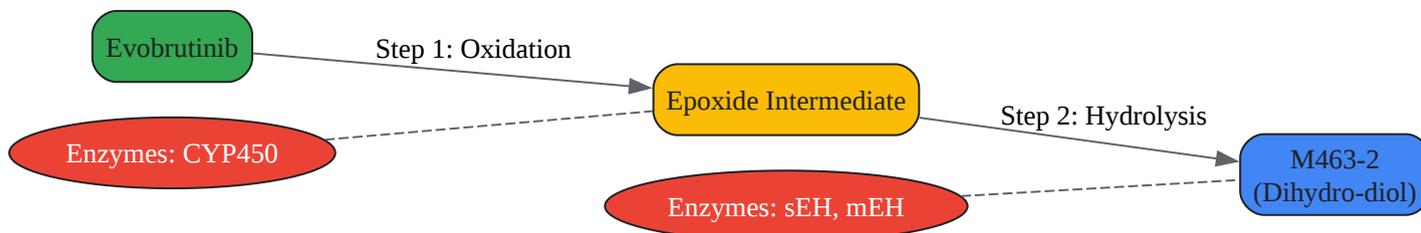
Biotransformation Pathway to M463-2

Evobrutinib undergoes substantial first-pass metabolism. The formation of its major metabolite, M463-2, is a two-step process [2]:

- **Oxidation:** Cytochrome P450 (CYP) enzymes mediate the oxidation of an aromatic ring on **evobrutinib**, forming a reactive **epoxide intermediate**.
- **Hydrolysis:** The epoxide intermediate is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) and mitochondrial epoxide hydrolase (mEH) to form the final **dihydro-diol metabolite**, M463-2.

Only the (**S**)-**enantiomer** of M463-2 is considered a major metabolite in human plasma. In vitro studies have shown that this major enantiomer lacks clinically relevant pharmacological activity against BTK, off-target effects, and potential for drug-drug interactions (DDI), supporting its safety profile [2].

The metabolic pathway is illustrated below:



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*Two-step biotransformation of **evobrutinib** to its major metabolite.*

Insights for Drug Development

- **Elimination Characteristics:** The high fecal elimination suggests that biliary excretion of metabolites is a significant clearance route. The minimal renal excretion of unchanged drug may suggest a lower risk of renal toxicity, though a dedicated study investigated the pharmacokinetics in subjects with renal impairment [3].
- **Metabolite Safety:** The thorough identification and safety assessment of the major metabolite M463-2 align with FDA and EMA guidance on metabolites in safety testing (MIST) [1]. The finding that the major (**S**)-enantiomer is pharmacologically inactive mitigates concerns about metabolite-mediated toxicity or efficacy interference [2].
- **BTK Occupancy vs. PK Half-Life:** **Evobrutinib** demonstrates a short plasma half-life (~2 hours) but sustained high BTK occupancy. This disconnect supports a mechanism-driven dosing strategy over a purely PK-guided one, which is a key consideration for clinical development [1].

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References

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